6-Bromo-8-methylquinoline hydrochloride
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Overview
Description
6-Bromo-8-methylquinoline hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the quinoline ring, with a hydrochloride salt form to enhance its solubility and stability.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The bromo and methyl groups on the quinoline ring may influence the compound’s interaction with its targets.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (25854) suggests that it may have favorable absorption and distribution properties .
Result of Action
Quinoline derivatives are known to have a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylquinoline hydrochloride typically involves the bromination of 8-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the 6th position of the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Tetrahydroquinoline derivatives.
Scientific Research Applications
6-Bromo-8-methylquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
8-Methylquinoline: Lacks the bromine atom at the 6th position.
6-Bromoquinoline: Lacks the methyl group at the 8th position.
Quinoline: The parent compound without any substituents.
Uniqueness
6-Bromo-8-methylquinoline hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and as a lead compound in medicinal chemistry.
Properties
IUPAC Name |
6-bromo-8-methylquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h2-6H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIILIZHVRUWNMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682444 |
Source
|
Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-18-1 |
Source
|
Record name | Quinoline, 6-bromo-8-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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